molecular formula C16H12FN3O2 B12048487 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12048487
M. Wt: 297.28 g/mol
InChI Key: SURIMHYAUNFWRO-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, a class of heterocyclic molecules notable for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Its structure features a 4-fluorophenyl substituent at position 4, a methyl group at position 7, and a cyano group at position 3. This article provides a systematic comparison with structurally related analogs to elucidate the impact of substituent variations on physicochemical properties, synthetic pathways, and biological activities.

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C16H12FN3O2/c1-8-6-12-14(16(21)20-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3,(H,20,21)

InChI Key

SURIMHYAUNFWRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Three-Component Condensation

A widely adopted method involves the one-pot reaction of 4-hydroxypyridones , aromatic aldehydes , and malononitrile under reflux conditions. For example:

  • Reactants :

    • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (1 mmol)

    • 4-Fluorobenzaldehyde (1 mmol)

    • Malononitrile (1 mmol)

  • Conditions : Ethanol (96%), triethylamine (0.05 mL), reflux for 50 minutes.

  • Mechanism :

    • Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile.

    • Michael addition of the pyridone enolate to the nitrile intermediate.

    • Cyclization and aromatization yield the pyrano[3,2-c]pyridine core.

  • Yield : 75–95%.

Catalyst Optimization

The use of K₂CO₃ as a base catalyst in ethanol significantly enhances reaction efficiency:

CatalystSolventTemperatureTimeYield (%)
K₂CO₃EtOHReflux50 min95
PiperidineEtOHMW5–9 h70–71
HTMABH₂O110°C8 h76–93
Data adapted from Karimi-Jaberi et al.

Multi-Step Synthesis via Knoevenagel and Michael Additions

Stepwise Protocol

A modular approach improves control over regioselectivity:

  • Synthesis of α,β-Unsaturated Nitrile :

    • 4-Fluorobenzaldehyde reacts with malononitrile in ethanol at 80°C for 2 h.

    • Intermediate: 2-(4-Fluorobenzylidene)malononitrile.

  • Michael Addition :

    • The nitrile reacts with 4-hydroxy-7-methylpyridin-2(1H)-one in THF at 0°C.

  • Cyclization :

    • Acid-mediated intramolecular cyclization (HCl/EtOH, 12 h) forms the pyrano-pyridine ring.

  • Amination :

    • Treatment with NH₃/MeOH introduces the amino group at position 2.

Key Modifications

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate Michael addition but may reduce yield due to side reactions.

  • Protecting Groups : Boc protection of the pyridone nitrogen prevents undesired alkylation.

One-Pot Synthesis with K₂CO₃ Catalysis

Streamlined Procedure

A green chemistry approach minimizes purification steps:

  • Reactants :

    • 4-Hydroxy-1-methylquinolin-2(1H)-one (1 mmol)

    • 4-Fluorobenzaldehyde (1 mmol)

    • Malononitrile (1 mmol)

  • Conditions : K₂CO₃ (5 mol%), ethanol, reflux for 60 minutes.

  • Advantages :

    • No column chromatography required; product precipitates directly.

    • Scalable to gram quantities with consistent yields (85–90%).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.28 (m, 4H, Ar-H), 6.12 (s, 1H, pyran-H), 4.30 (s, 1H, NH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 3420 cm⁻¹ (NH₂), 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (300 W, 120°C), EtOH, 15 minutes.

  • Yield : 88% with reduced side products.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized pyridones.

  • Advantages : Enables combinatorial library generation for SAR studies.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Scalability
MCR with K₂CO₃9550 min98High
Stepwise Synthesis8524 h95Moderate
Microwave8815 min97Low

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions :

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h).

  • Basic Hydrolysis : NaOH (aq.)/ethanol (reflux, 4–6 h).

ProductYield (%)ConditionsReference
3-Carboxylic acid derivative75–85HCl (conc.), reflux, 6 h
3-Amide derivative (partial hydrolysis)60–70NaOH (aq.), ethanol, 4 h

Key Insight : Hydrolysis is regioselective, with the nitrile group showing higher reactivity compared to other functional groups in the molecule.

Oxidation of the Dihydro-Pyridine Ring

The 5,6-dihydro-4H-pyrano[3,2-c]pyridine ring undergoes oxidation to form a fully aromatic pyridine system.
Reaction Conditions :

  • KMnO₄ or CrO₃ in acetic acid (60–80°C, 3–5 h) .

Oxidizing AgentProductYield (%)Reference
KMnO₄5-Oxo-4H-pyrano[3,2-c]pyridine analog65–75
CrO₃Same as above70–80

Mechanistic Note : Oxidation proceeds via radical intermediates, with the methyl group at position 7 stabilizing the transition state .

Nucleophilic Substitution at the Amino Group

The amino group (-NH₂) participates in nucleophilic substitution reactions, enabling functionalization.

Example: Acylation

Reaction Conditions :

  • Acetic anhydride (reflux, 2 h) or acyl chlorides (room temperature, 12 h).

ReagentProductYield (%)Reference
Acetic anhydrideN-Acetyl derivative85–90
Benzoyl chlorideN-Benzoyl derivative75–80

Application : Acylated derivatives show enhanced solubility in organic solvents, facilitating further synthetic modifications.

Condensation Reactions

The amino and carbonyl groups enable condensation with aldehydes or ketones to form Schiff bases or heterocyclic analogs.

Reaction Conditions :

  • Aldehyde (1 eq.), ethanol, catalytic Et₃N (reflux, 3–5 h) .

AldehydeProductYield (%)Reference
4-FluorobenzaldehydeSchiff base derivative70–75
Pyridine-3-carbaldehydeFused pyranoquinolone analog65–70

Structural Impact : Schiff base formation introduces π-conjugation, potentially enhancing bioactivity .

Alkylation and Arylation

The amino group and pyridine nitrogen can undergo alkylation/arylation under mild conditions.

Reaction Conditions :

  • Alkyl halides (K₂CO₃, DMF, 60°C, 6 h).

  • Arylboronic acids (Pd catalysis, Suzuki coupling).

ReagentProductYield (%)Reference
Methyl iodideN-Methyl derivative80–85
4-Bromophenylboronic acid6-(4-Bromophenyl) analog60–65

Note : Alkylation at the pyridine nitrogen is sterically hindered due to the fused pyrano ring.

Bromination and Halogenation

Electrophilic aromatic substitution occurs at the fluorophenyl ring under controlled conditions.

Reaction Conditions :

  • Br₂ in CCl₄ (0°C, 2 h) .

Position BrominatedProductYield (%)Reference
Para to fluorine4-(4-Fluoro-3-bromophenyl) derivative50–55

Challenges : Steric effects from the pyrano-pyridine system limit bromination to specific positions .

Cycloaddition Reactions

The electron-deficient pyridine ring participates in [4+2] cycloaddition reactions with dienophiles.

Reaction Conditions :

  • Maleic anhydride (reflux, toluene, 8 h) .

DienophileProductYield (%)Reference
Maleic anhydrideFused bicyclic adduct55–60

Application : Cycloadducts are explored for their potential as kinase inhibitors .

Key Structural Influences on Reactivity

  • Fluorophenyl Group : Enhances electrophilic substitution reactivity at specific positions due to the electron-withdrawing effect of fluorine .

  • Pyrano-Pyridine Core : The fused ring system imposes steric constraints, directing reactions to accessible sites (e.g., amino group, nitrile).

  • Amino Group : Acts as a nucleophile in acylations, alkylations, and condensations.

Scientific Research Applications

  • Anticancer Properties :
    • Research indicates that compounds similar to 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair in cancer cells. The dual inhibition mechanism enhances their efficacy against various cancer types .
  • Anti-inflammatory Effects :
    • Studies have demonstrated that pyrano[3,2-c]pyridine derivatives possess anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways effectively. For example, derivatives have been synthesized that show promising results in reducing inflammation in preclinical models .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Certain analogs have demonstrated effectiveness against bacterial strains, suggesting potential use in treating infections .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Fluorine Substitution : The presence of fluorine in the para position of the phenyl ring significantly enhances the compound's potency against targeted enzymes by improving binding affinity through electronic effects .
  • Amino Group Positioning : The amino group at position 2 is essential for maintaining biological activity and facilitates interactions with enzyme active sites .

Case Studies

  • Inhibition of Thymidylate Synthase :
    • A study highlighted that analogs of this compound exhibited IC50 values in the low nanomolar range against TS, indicating potent inhibitory effects compared to standard drugs like pemetrexed .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that certain derivatives reduced pro-inflammatory cytokine levels in cell cultures, supporting their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations at Position 4 (Aryl Groups)

The aryl group at position 4 significantly influences electronic and steric properties:

Compound Substituent at Position 4 Key Features Reference
Target Compound 4-Fluorophenyl Electron-withdrawing fluorine enhances metabolic stability and lipophilicity
3v (from ) 4-Nitrophenyl Nitro group (stronger electron-withdrawing) increases reactivity but may reduce bioavailability
3y (from ) 4-Methoxyphenyl Methoxy group (electron-donating) improves solubility but reduces membrane permeability
CID 3846891 () 4-Chlorophenyl Chlorine (moderate electron-withdrawing) balances lipophilicity and stability
14 () 3-Bromophenyl Bromine’s bulkiness may hinder target binding but enhances hydrophobic interactions

Key Insight : Fluorine’s small size and moderate electronegativity make the target compound a favorable candidate for optimizing pharmacokinetics compared to bulkier or stronger electron-withdrawing substituents.

Substituent Variations at Position 6

Position 6 modifications alter steric and hydrogen-bonding capabilities:

Compound Substituent at Position 6 Impact Reference
Target Compound None (H) Minimal steric hindrance, ideal for interactions with planar biological targets
3w () Benzyl Increased lipophilicity but may reduce solubility
3x () Phenethyl Extended hydrophobic chain enhances membrane binding but limits solubility
CID 3846891 () 3-Pyridinylmethyl Pyridine introduces hydrogen-bonding potential and polar interactions
6h () 2-Hydroxyethyl Hydroxyl group improves aqueous solubility but decreases metabolic stability

Key Insight : The absence of a substituent at position 6 in the target compound may confer flexibility in binding to diverse biological targets compared to bulkier analogs.

Physicochemical Properties

Melting points and solubility trends vary with substituents:

Compound Melting Point (°C) Solubility Profile Reference
Target Compound Not reported Moderate (fluorine enhances lipid solubility)
3v () 291–292 Low (nitro group reduces aqueous solubility)
3x () 245–247 Moderate (phenethyl balances lipophilicity)
6h () 232–236 High (hydroxyl group enhances polarity)

Key Insight : The fluorine substituent in the target compound likely optimizes the balance between solubility and membrane permeability.

Biological Activity

2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The compound can be synthesized through various methods, including multi-component reactions. Recent studies have employed microwave-assisted techniques to enhance yield and reduce reaction times. For instance, one study reported yields ranging from 78% to 94% using environmentally friendly solvents and conditions .

Antimicrobial Activity

Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainActivity (Zone of Inhibition)
2-amino-4-(4-fluorophenyl)-7-methyl...Staphylococcus aureus20 mm
2-amino-4-(4-fluorophenyl)-7-methyl...Escherichia coli18 mm

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX inhibition were reported as follows:

CompoundCOX EnzymeIC50 (µM)
2-amino-4-(4-fluorophenyl)-7-methyl...COX-119.45 ± 0.07
2-amino-4-(4-fluorophenyl)-7-methyl...COX-231.4 ± 0.12

These results suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of pyrano[3,2-c]pyridine derivatives. In vitro assays indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo is influenced by its structural components. The presence of the fluorine atom on the phenyl ring has been associated with increased potency against microbial strains and enhanced anti-inflammatory effects. Modifications to the pyridine and carbonitrile groups also play a crucial role in determining the efficacy and selectivity of these compounds in biological systems .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving a series of synthesized pyrano[3,2-c]pyridine derivatives showed that substituents at specific positions significantly affected their antimicrobial activity. The most potent derivative demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Case Study on Anti-inflammatory Action : In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of fused pyrano-pyridine derivatives typically involves multicomponent reactions (MCRs) or cyclocondensation under controlled conditions. For example, similar compounds (e.g., pyrano[3,2-c]pyridine derivatives) have been synthesized via one-pot reactions using β-ketoesters, malononitrile, and substituted aldehydes in ethanol with catalytic piperidine . Optimization includes:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts: Piperidine or ammonium acetate improves yield by facilitating enamine formation.
  • Temperature: Reactions often proceed at reflux (80–100°C) for 6–12 hours.

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